molecular formula C29H30O6 B1612631 Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- CAS No. 87093-13-8

Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-

Cat. No.: B1612631
CAS No.: 87093-13-8
M. Wt: 474.5 g/mol
InChI Key: TUXBECXCUZWDPY-UHFFFAOYSA-N
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Description

Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- is a complex organic compound with the molecular formula C₂₉H₂₈O₆ It is known for its unique structure, which includes multiple oxirane (epoxide) groups attached to a central ethylidynetris(4,1-phenyleneoxymethylene) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- typically involves the reaction of 1,1,1-tris(4-hydroxyphenyl)ethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ether intermediates, which then undergo cyclization to form the oxirane rings. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Toluene or dichloromethane

    Catalyst: Sodium hydroxide or potassium hydroxide

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- undergoes various chemical reactions, including:

    Epoxide Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Substitution Reactions: The phenylene groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Catalysts: Lewis acids such as boron trifluoride

Major Products Formed

    Epoxide Ring-Opened Adducts: Depending on the nucleophile used, various adducts can be formed.

    Oxidized Derivatives: Diols and other oxidized products.

    Substituted Phenylene Derivatives: Products from electrophilic aromatic substitution reactions.

Scientific Research Applications

Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- has a wide range of applications in scientific research, including:

    Materials Science: Used as a precursor for the synthesis of advanced polymeric materials with enhanced mechanical and thermal properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a cross-linking agent in the development of biocompatible hydrogels for tissue engineering.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.

Mechanism of Action

The mechanism of action of Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- primarily involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates. This reactivity is harnessed in applications such as polymer cross-linking and surface modification. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Tris(4-hydroxyphenyl)ethane: A precursor used in the synthesis of Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-.

    Triglycidyl Ether of Bisphenol A: Another epoxy compound with similar reactivity but different structural features.

    Epoxidized Novolac Resins: Epoxy resins derived from phenolic novolac resins, used in similar applications.

Uniqueness

Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- is unique due to its multiple oxirane groups and the ethylidynetris(4,1-phenyleneoxymethylene) backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and industrial chemistry. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industry.

Properties

IUPAC Name

2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O6/c1-29(20-2-8-23(9-3-20)30-14-26-17-33-26,21-4-10-24(11-5-21)31-15-27-18-34-27)22-6-12-25(13-7-22)32-16-28-19-35-28/h2-13,26-28H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBECXCUZWDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888680
Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
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Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

87093-13-8
Record name 2,2′,2′′-[Ethylidynetris(4,1-phenyleneoxymethylene)]tris[oxirane]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2',2''-(ethylidynetris(4,1-phenyleneoxymethylene))tris-
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Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1',1"-Tris-(p-hydroxyphenyl) ethane Glycidyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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